Imidazo[1,2-A]pyrazine-6-carbonitrile
Overview
Description
Imidazo[1,2-A]pyrazine-6-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyrazines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Molecular Structure Analysis
The molecular formula of this compound is C7H4N4 . More details about its structure can be found on the PubChem database .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis . They have been used in various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 144.13 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 194 . More details about its physical and chemical properties can be found on the PubChem database .Scientific Research Applications
Versatile Scaffold in Organic Synthesis and Drug Development : Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and has multifarious biological activity. It has been subject to significant research to understand its synthetic methods, reactivity, and biological applications, especially in drug development (Goel, Luxami, & Paul, 2015).
Antibronchospastic Activity : Imidazo[1,2-a]pyrazine derivatives have shown potent antibronchospastic activity. These derivatives were found to be more effective bronchodilators than theophylline and did not exhibit central nervous system stimulatory effects (Bonnet et al., 1992).
Synthesis of Imidazo[1,2-a]pyridines : The compound has been used in the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of a catalyst. This synthesis method also yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan, Rao, & Adimurthy, 2013).
In Vitro Anticancer Activity : Arylated imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized and screened for in vitro antitumor activities. This study indicates the potential of imidazo[1,2-a]pyrazine derivatives in cancer treatment (Goel, Luxami, & Paul, 2015).
Bronchodilator Development : Imidazo[1,2-a]pyrazine derivatives have been investigated for their use as bronchodilators. Chemical synthesis and reactivity studies of these heterocycles revealed their potential as powerful relaxing agents (Bonnet et al., 1998).
Cytotoxic Effects Against Cancer Cell Lines : Imidazo[1,2-a]pyrazine-based inhibitors showed cytotoxic effects on various cancer cell lines. This research contributes to the understanding of the structure-activity relationship of imidazo[1,2-a]pyrazine derivatives in cancer treatment (Myadaraboina et al., 2010).
Inhibitor of Aurora Kinases : Imidazo-[1,2-a]-pyrazine derivatives have been found to be potent inhibitors of Aurora kinases, with applications in tumor treatment. These inhibitors have shown efficacy in human tumor xenograft mouse models (Yu et al., 2010).
Gastric H+/K+-ATPase Inhibition : Novel 6-substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of the gastric acid pump, indicating their potential application in treating conditions related to gastric acid secretion (Zimmermann et al., 2008).
Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties : A series of imidazo[1,2-alpha]pyrazine derivatives demonstrated various biological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties (Sablayrolles et al., 1984).
Kinase Inhibitor in Cell Cycle Checkpoint Control : Imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine-based kinase inhibitors have been developed, showing potency switches between CHK1 and MK2 kinases, which are involved in mediating cell cycle checkpoint control (Meng et al., 2013).
Future Directions
Mechanism of Action
- Imidazo[1,2-a]pyrazine-6-carbonitrile is a versatile scaffold in organic synthesis and drug development . While specific targets may vary depending on the context, it’s essential to consider its multifarious biological activity.
- One of its known targets is IKK-ɛ (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). These kinases activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through phosphorylation .
Target of Action
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrazine-6-carbonitrile has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has shown significant anti-cancer activities against various cancer cells . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGUPORAONUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736809 | |
Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-81-5 | |
Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.